Vildagliptin, also known as Galvus, is a synthetic organic compound used extensively in scientific research for its anti-hyperglycemic properties. [] It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. [] Vildagliptin plays a significant role in diabetes research, particularly in exploring the mechanisms of glucose homeostasis and the development of novel therapeutic strategies for type 2 diabetes mellitus (T2DM). [, ]
Vildagliptin is synthesized from L-prolinamide and 3-amino-1-adamantanol, among other precursors. It belongs to the class of drugs known as DPP-4 inhibitors, which are designed to enhance the body's own ability to lower blood sugar levels after meals. This classification places it among other antidiabetic medications that target incretin pathways, making it a vital component in the treatment regimen for individuals with type 2 diabetes.
The synthesis of Vildagliptin can be achieved through several methods, with various patents outlining different synthetic routes. A notable method involves the following steps:
Another approach utilizes palladium-catalyzed dehydration of primary amides to synthesize nitrile intermediates, which are subsequently transformed into Vildagliptin . The efficiency of these methods varies, but they all aim to minimize impurities and maximize yield.
Vildagliptin has the molecular formula and a molecular weight of approximately 288.39 g/mol. Its structure features:
The stereochemistry at the proline derivative contributes to its biological activity, with specific configurations being crucial for its interaction with the DPP-4 enzyme .
The structural formula can be represented as follows:
Vildagliptin participates in several chemical reactions during its synthesis:
These reactions are carefully controlled to optimize yield and minimize by-products.
Vildagliptin's primary mechanism involves inhibition of the DPP-4 enzyme, which degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme:
This dual action results in improved glycemic control in patients with type 2 diabetes .
Vildagliptin exhibits several important physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical product .
Vildagliptin is primarily used for:
Vildagliptin functions as a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), the primary enzyme responsible for the rapid degradation of incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [5] [10]. By binding competitively to DPP-4’s active site, vildagliptin forms a covalent complex that extends the half-life of active GLP-1 and GIP. This inhibition elevates circulating concentrations of intact (active) GLP-1 by approximately 2.5-fold and GIP by 1.8-fold during the postprandial period [1] [5]. Unlike exogenous GLP-1 receptor agonists, vildagliptin preserves the physiological glucose-dependency of incretin action, meaning its insulinotropic effects diminish as plasma glucose approaches euglycemia. This mechanistic nuance minimizes hypoglycemia risk [5] [10].
Table 1: Key Pharmacodynamic Effects of Vildagliptin on Incretin Hormones
Parameter | Change with Vildagliptin vs. Placebo | Significance (P-value) | Reference |
---|---|---|---|
Plasma Active GLP-1 AUC | ↑ 2.5-fold | <0.001 | [1] |
Plasma Active GIP AUC | ↑ 1.8-fold | <0.01 | [5] |
DPP-4 Enzyme Activity | ↓ ~68% (Persistent over 24h) | <0.001 | [1] |
Postprandial Glucagon AUC | ↓ 15-20% | 0.03 | [2] |
Crucially, this stabilization corrects the "incretin defect" characteristic of type 2 diabetes mellitus (T2DM), where the insulinotropic response to GIP is blunted, but GLP-1 activity remains largely functional. Enhanced GLP-1 activity directly suppresses inappropriate alpha-cell glucagon secretion in hyperglycemia while paradoxically preserving the glucagon counter-regulatory response during insulin-induced hypoglycemia—a critical safety feature in insulin-treated patients [4].
Vildagliptin’s incretin-mediated effects translate into profound modulations of pancreatic islet cell function via specific intracellular signaling cascades:
Beta-Cell Insulin Secretion & Survival: Augmented GLP-1 signaling activates beta-cell GLP-1 receptors (GLP-1R), coupling to Gαs proteins. This stimulates adenylate cyclase, increasing cyclic AMP (cAMP) production and activating Protein Kinase A (PKA) and the exchange protein activated by cAMP (Epac2) [1] [7]. PKA phosphorylates voltage-dependent K⁺ (Kv) and Ca²⁺ channels, promoting membrane depolarization and glucose-dependent insulin exocytosis. Epac2 enhances cytosolic Ca²⁺ oscillations and mobilizes secretory granules. Beyond acute secretion, chronic vildagliptin exposure significantly reduces beta-cell endoplasmic reticulum (ER) stress markers in vivo (e.g., Tribbles homolog 3 (TRIB3), Activating Transcription Factor 4 (ATF-4), and C/EBP Homologous Protein (CHOP)) [7]. This is evidenced by decreased caspase-3 activity (↓44%, P<0.01) and fewer TUNEL-positive apoptotic beta-cells (↓33%, P<0.01) in diabetic models, promoting beta-cell survival and functional mass [7].
Alpha-Cell Glucagon Regulation: Vildagliptin normalizes the pathological loss of glucose sensing in alpha cells. Elevated GLP-1 levels activate intra-islet somatostatin release from delta cells, which suppresses alpha-cell glucagon secretion via somatostatin receptor subtype 2 (SSTR2)-mediated Gi signaling. Concurrently, direct GLP-1R activation on alpha cells (though less abundant) may also contribute via PKA-dependent pathways [1] [4]. Crucially, vildagliptin preserves glucagon counter-regulation during hypoglycemia. During clamp-induced hypoglycemia, glucagon responses remained intact with vildagliptin (6.05 ± 1.20 pmol/L) versus placebo (6.94 ± 1.09 pmol/L, NS), demonstrating its glucose-dependent safety [4]. This translates to improved beta-cell function quantified as increased Disposition Index (insulin secretion relative to insulin sensitivity), which rose by 46% with vildagliptin (381 ± 48 vs. 261 ± 35 10⁻¹⁴ dl·kg⁻¹·min⁻²·pmol⁻¹·l⁻¹, P=0.006) [2].
Table 2: Vildagliptin's Effects on Pancreatic Islet Cell Function Indices
Functional Index | Change with Vildagliptin | Significance (P-value) | Reference |
---|---|---|---|
Beta-Cell Responsivity (Φ) | ↑ 23% (35.7 ± 5.2 vs 28.9 ± 5.2) | 0.03 | [2] |
Total Disposition Index | ↑ 46% (381 ± 48 vs 261 ± 35 units) | 0.006 | [2] |
Caspase-3 Activity (Islets) | ↓ 44% (1.48 ± 0.11 vs 2.67 ± 0.13) | <0.01 | [7] |
TUNEL⁺ Beta-Cells | ↓ 33% (0.37 ± 0.03 vs 0.55 ± 0.03) | <0.01 | [7] |
Glucagon Response (Hypoglycemia) | Preserved (6.05 ± 1.20 vs 6.94 ± 1.09 pmol/L) | NS | [4] |
Beyond glycemia, vildagliptin exerts beneficial effects on lipid metabolism and adipose tissue physiology, partly mediated by incretins and partly via novel pathways involving gut microbiota modulation:
Postprandial Lipemia Reduction: Vildagliptin significantly lowers postprandial hypertriglyceridemia. This effect stems primarily from suppressed glucagon secretion, which reduces hepatic very-low-density lipoprotein (VLDL) production and secretion. Enhanced GLP-1 activity may also contribute by delaying intestinal chylomicron formation (though vildagliptin does not significantly delay gastric emptying, distinguishing it from GLP-1 receptor agonists) [1] [6]. Clinical studies confirm reduced meal-related triglyceride excursions.
Gut Microbiota Modulation & Intestinal Homeostasis: Orally administered vildagliptin significantly impacts the gut ecosystem. In murine models of diet-induced obesity, vildagliptin:
Table 3: Non-Glycemic Metabolic and Microbiota Effects of Vildagliptin
Effect Category | Specific Change Observed | Model/Significance | Reference |
---|---|---|---|
Postprandial Triglycerides | Reduced meal-related hypertriglyceridemia | Human T2DM | [1] |
Fecal DPP-4-like Activity | ↓ ~40-50% | Murine (P<0.05) | [6] |
Caecal Propionate | ↑ 30% | Murine (P<0.05) | [6] |
Oscillibacter spp. | Significant decrease | Murine & In Vitro | [6] |
Lactobacillus spp. | Significant increase | Murine | [6] |
TLR-2/4 Ligands | Reduced circulating levels | Murine (P<0.05) | [6] |
CAVI Reduction | Correlated with ↓ post-OGTT glucose excursion & Higher BMI | Human T2DM (P<0.05 in subgroups) | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7